molecular formula C9H12BrN3O B8146149 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide

Cat. No.: B8146149
M. Wt: 258.12 g/mol
InChI Key: UMRURHCCPQIAKX-UHFFFAOYSA-N
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Description

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with bromine, dimethylamino, methyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe carboxamide group is then introduced via amidation reactions using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-methylpyridine-3-carboxamide
  • 6-Dimethylamino-4-methylpyridine-3-carboxamide

Uniqueness

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-6-(dimethylamino)-4-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-5-6(8(11)14)4-12-9(7(5)10)13(2)3/h4H,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRURHCCPQIAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)N)N(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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